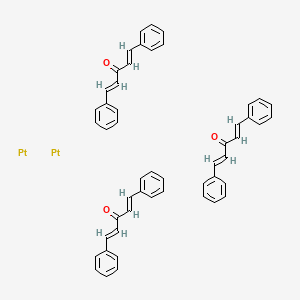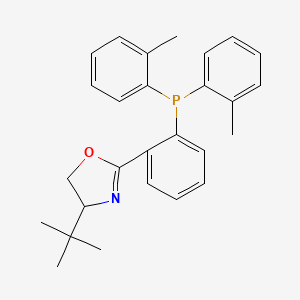
Pt2(dba)3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pt2(dba)3, is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). This compound is known for its dark-purple to brown solid form and is moderately soluble in organic solvents . It was first discovered by Japanese chemist Y. Takahashi in 1970[2][2].
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pt2(dba)3 typically involves the reaction of palladium(II) acetate with dibenzylideneacetone in a suitable solvent. One common method includes dissolving palladium(II) acetate in dichloromethane and dibenzylideneacetone in a mixture of anhydrous ethanol and toluene. The solutions are then combined and passed through a redox resin-filled reactor at 100°C. The product is crystallized using cold water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is typically analyzed for elemental composition to confirm its purity, which is usually above 99% .
Análisis De Reacciones Químicas
Types of Reactions
Pt2(dba)3 undergoes various types of reactions, including:
Oxidation: Reacts with hydrogen or carbon monoxide to form palladium black and other organic products.
Substitution: Reacts with ligands such as triphenylphosphine to form new palladium complexes[][2].
Common Reagents and Conditions
Oxidation: Hydrogen gas or carbon monoxide in methanol solution.
Substitution: Triphenylphosphine in benzene solution[][2].
Major Products
Oxidation: Palladium black, dibenzylideneacetone derivatives.
Substitution: Tetrakis(triphenylphosphine)palladium(0) and dibenzylideneacetone[][2].
Aplicaciones Científicas De Investigación
Pt2(dba)3 is widely used in scientific research due to its role as a soluble source of palladium(0). Its applications include:
Chemistry: Catalysis in coupling reactions such as Suzuki, Negishi, and Heck reactions.
Biology: Studies on palladium’s interaction with biological molecules.
Medicine: Research on palladium-based drugs and their mechanisms.
Industry: Catalysis in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
Pt2(dba)3 acts as a catalyst by providing a source of palladium(0), which can undergo oxidative addition to form palladium(II) intermediates. These intermediates participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and boronic acids, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic applications.
Palladium(II) acetate: A precursor to palladium(0) complexes and used in various catalytic reactions.
Uniqueness
Pt2(dba)3 is unique due to its stability and solubility in organic solvents, making it a versatile catalyst in organic synthesis. Its ability to form palladium(0) species in situ provides high catalytic activity in coupling reactions .
Propiedades
Fórmula molecular |
C51H42O3Pt2 |
|---|---|
Peso molecular |
1093.0 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; |
Clave InChI |
TZSNBHPFGNSWPO-WVCUSYJESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt].[Pt] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)

![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)




